molecular formula C19H19ClN4OS B6505497 5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 1421501-39-4

5-chloro-N-{[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6505497
CAS No.: 1421501-39-4
M. Wt: 386.9 g/mol
InChI Key: JYFKAZSEBQOXQZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic carboxamide derivative featuring a pyrazole core substituted with a cyclopentyl group at position 1 and a pyridin-4-yl moiety at position 3. The thiophene-2-carboxamide group is linked via a methylene bridge to the pyrazole ring. The cyclopentyl substituent likely enhances lipophilicity, which may improve blood-brain barrier penetration compared to smaller alkyl groups (e.g., methyl) in related analogs.

Properties

IUPAC Name

5-chloro-N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4OS/c20-18-6-5-17(26-18)19(25)22-12-14-11-16(13-7-9-21-10-8-13)24(23-14)15-3-1-2-4-15/h5-11,15H,1-4,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFKAZSEBQOXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=C(S3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Analogs and Modifications

The following compounds share structural or functional similarities and are compared based on substituents, pharmacological targets, and inferred properties:

Compound Name Core Structure Substituents Notable Features
Target Compound Pyrazole-Thiophene 1-Cyclopentyl, 5-(Pyridin-4-yl), methylene-linked thiophene-2-carboxamide High lipophilicity; potential CNS activity due to cyclopentyl group
PF-2545920 (CAS 1292799-56-4) Pyrazole-Quinoline 1-Methyl, 4-(Pyridin-4-yl), phenoxy-linked quinoline PDE10A inhibitor; used in neuropsychiatric research (e.g., schizophrenia models)
5-[(4-Chloro-1H-Pyrazol-1-yl)Methyl]Thiophene-2-Carboxylic Acid (CAS 1006455-24-8) Pyrazole-Thiophene 4-Chloro, methylene-linked thiophene-2-carboxylic acid Carboxylic acid group may reduce cell permeability vs. carboxamide
1-(4-Chlorobenzyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 1006452-71-6) Pyrazole-Benzyl 4-Chlorobenzyl, 4-carboxylic acid Lacks thiophene moiety; potential for divergent target engagement

Pharmacological and Physicochemical Differences

  • Cyclopentyl vs. Methyl Substituents : The cyclopentyl group in the target compound likely enhances metabolic stability and target binding compared to the methyl group in PF-2545920, which may explain its hypothesized CNS applicability .
  • Thiophene-2-Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound improves membrane permeability relative to the carboxylic acid in CAS 1006455-24-8, which may ionize at physiological pH and limit absorption .
  • Pyridine vs. Chlorobenzyl : The pyridin-4-yl group in the target compound could facilitate hydrogen bonding with enzyme active sites, whereas chlorobenzyl substituents (e.g., in CAS 1006452-71-6) may prioritize hydrophobic interactions .

Hypothetical Target Selectivity

While PF-2545920 is a well-characterized PDE10A inhibitor, the target compound’s cyclopentyl-pyridine-pyrazole scaffold may favor kinases (e.g., JAK or ALK inhibitors) due to its resemblance to known kinase-binding motifs. In contrast, carboxylic acid derivatives (e.g., CAS 1006455-24-8) are more commonly associated with anti-inflammatory or antimicrobial applications .

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